molecular formula C14H8N4O3 B8531179 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 61620-60-8

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B8531179
M. Wt: 280.24 g/mol
InChI Key: JBEAMYSRTVXNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add a solution of 0.25 g of 4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride in 2 ml of pyridine dropwise over a period of from 1 to 2 hours to a solution of 0.22 g of sodium nitrite in 3 ml of concentrated sulfuric acid and 1.75 ml of water at 0° C. Stir the resulting reaction mixture for 0.5 hour, and then precipitate the diazonium salt by adding ice and water to the reaction mixture. Add the precipitate to a heated (90° C) solution of 300 mg of potassium cyanide and 200 ml of copper(I)cyanide in 20 ml of water. Stir the prepared admixture for 15 minutes at 90° C, cool down, draw off the formed precipitate and chromatograph with methylene chloride on silica gel to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile [m.p. 190° to 192° C].
Name
4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[C:4]([C:14]2[O:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=2)=[N:5][N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1.N([O-])=O.[Na+].[N:26]1C=CC=C[CH:27]=1>S(=O)(=O)(O)O.O>[N+:19]([C:16]1[O:15][C:14]([C:4]2[C:3]([C:27]#[N:26])=[CH:7][N:6]([C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:5]=2)=[CH:18][CH:17]=1)([O-:21])=[O:20] |f:0.1,2.3|

Inputs

Step One
Name
4-amino-3-(5-nitro-2-furyl)-1-phenylpyrazole hydrochloride
Quantity
0.25 g
Type
reactant
Smiles
Cl.NC=1C(=NN(C1)C1=CC=CC=C1)C=1OC(=CC1)[N+](=O)[O-]
Name
Quantity
0.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
precipitate the diazonium salt
ADDITION
Type
ADDITION
Details
by adding ice and water to the reaction mixture
ADDITION
Type
ADDITION
Details
Add the precipitate to
STIRRING
Type
STIRRING
Details
Stir the prepared admixture for 15 minutes at 90° C
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cool down

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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